1-Butyl-1,4-diazepane

Beschreibung

The exact mass of the compound 1-Butyl-1,4-diazepane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Butyl-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

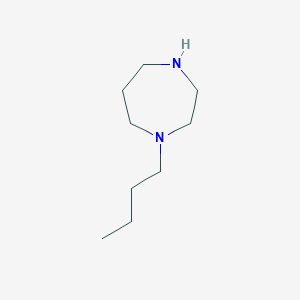

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-butyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-3-7-11-8-4-5-10-6-9-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWLJZCPRQGUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373805 | |

| Record name | 1-butyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3619-75-8 | |

| Record name | 1-butyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3619-75-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

physicochemical properties of 1-Butyl-1,4-diazepane

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-1,4-diazepane

Executive Summary

This technical guide provides a comprehensive overview of the core , a substituted heterocyclic amine of interest to researchers in medicinal chemistry and drug development. The 1,4-diazepane scaffold is a privileged structure found in a variety of biologically active compounds.[1][2] A thorough understanding of the properties of its derivatives, such as 1-Butyl-1,4-diazepane, is fundamental for their application in synthesis, formulation, and biological screening. This document details key parameters including molecular structure, boiling point, density, and basicity (pKa), and provides validated experimental protocols for their determination. The causality behind methodological choices is explained to provide field-proven insights for scientists and development professionals.

Introduction to 1-Butyl-1,4-diazepane

The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is a cornerstone in the development of therapeutic agents, particularly those targeting the central nervous system.[3][4] 1-Butyl-1,4-diazepane is a derivative featuring a butyl group attached to one of the nitrogen atoms. This substitution significantly influences its physical and chemical characteristics compared to the parent diazepane structure.

This guide serves as a practical reference for researchers, outlining the essential physicochemical data required for handling, characterization, and strategic use of this compound in synthetic and developmental workflows.

Caption: Chemical structure of 1-Butyl-1,4-diazepane.

Core Physicochemical Properties

The functional characteristics of a molecule in both laboratory and physiological settings are dictated by its physicochemical properties. The data for 1-Butyl-1,4-diazepane are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-butyl-1,4-diazepane | [5] |

| Molecular Formula | C₉H₂₀N₂ | [5][6] |

| Molecular Weight | 156.27 g/mol | [6] |

| Boiling Point | 115 °C (at 8 Torr) | [7] |

| Density | 0.8918 g/cm³ | [7] |

| pKa (Predicted) | 10.62 ± 0.20 | [7] |

| SMILES | CCCCN1CCCNCC1 | [5] |

| InChI Key | GPWLJZCPRQGUMM-UHFFFAOYSA-N | [5] |

Boiling Point

The boiling point of 115 °C at a reduced pressure of 8 Torr indicates that the compound is a relatively high-boiling liquid.[7] Purification by distillation requires a vacuum to prevent thermal decomposition, which can occur at the higher temperatures needed for boiling at atmospheric pressure. This property is critical for designing purification protocols post-synthesis.

Density

With a density of 0.8918 g/cm³, this compound is slightly less dense than water.[7] This value is essential for various laboratory operations, including converting mass to volume for reaction setup and for formulation development where density influences phase behavior and stability.

Basicity (pKa)

The predicted pKa of 10.62 suggests that 1-Butyl-1,4-diazepane is a moderately strong base, comparable to other aliphatic amines.[7] The presence of two nitrogen atoms, one tertiary and one secondary, provides sites for protonation. At physiological pH (~7.4), the compound will be predominantly protonated, forming a water-soluble cation. This is a crucial parameter for drug development, as it governs the compound's charge state in the body, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Experimental Methodologies for Property Determination

To ensure scientific integrity, the properties of a novel or sparsely documented compound should be verified experimentally. The following section outlines robust, self-validating protocols for determining the key .

Protocol for pKa Determination via Potentiometric Titration

The pKa is a direct measure of a compound's basicity. Potentiometric titration is the gold standard for its determination. The causality behind this choice is its high precision and the ability to derive a dissociation constant from first principles.

Methodology:

-

Preparation: Accurately weigh approximately 0.1 mmol of 1-Butyl-1,4-diazepane and dissolve it in a known volume (e.g., 50 mL) of deionized water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Introduce a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been neutralized to its conjugate acid. The presence of two nitrogen atoms may result in two inflection points on the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Solubility Assessment

Solubility is critical for predicting bioavailability and designing formulations. This protocol provides a systematic approach to assess solubility in relevant aqueous and organic media.

Methodology:

-

Solvent Selection: Choose a range of solvents, including deionized water, buffered solutions (pH 4.0, 7.4, 9.0), and common organic solvents (e.g., ethanol, DMSO, dichloromethane).

-

Sample Preparation: Add a known excess amount of 1-Butyl-1,4-diazepane to a fixed volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot from the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC with UV detection or LC-MS.

-

Calculation: Express solubility in units such as mg/mL or mol/L.

Caption: Logical workflow for comprehensive solubility testing.

Reactivity, Applications, and Safety

Chemical Reactivity

As a molecule with both secondary and tertiary amine functionalities, 1-Butyl-1,4-diazepane is expected to undergo typical amine reactions. The secondary amine can be readily acylated, alkylated, or participate in condensation reactions. The tertiary amine can act as a base or nucleophile. This dual reactivity makes it a versatile building block for creating more complex molecular architectures.[11]

Potential Applications

While specific applications for 1-Butyl-1,4-diazepane are not widely documented, the broader class of 1,4-diazepane derivatives is of significant interest in pharmaceutical development. They are key components in agents targeting neurological disorders and have been explored for various other therapeutic uses.[11][12] Therefore, 1-Butyl-1,4-diazepane serves as a valuable intermediate for synthesizing libraries of novel compounds for drug discovery.

Safety and Handling

According to available safety data, 1-Butyl-1,4-diazepane is classified as a hazardous substance.

-

Hazards: It is reported to cause severe skin burns and eye damage.[7] Inhalation may cause respiratory irritation.[13]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]

Conclusion

1-Butyl-1,4-diazepane is a foundational building block for chemical synthesis with a distinct set of physicochemical properties. Its high boiling point, moderate basicity, and characteristic solubility profile are critical data points that inform its handling, purification, and application in research and development. The experimental protocols detailed in this guide provide a framework for the robust, in-house validation of these properties, ensuring data integrity for any research program. A thorough understanding and verification of these core characteristics are paramount for the successful utilization of this versatile diazepine derivative.

References

-

Experiment 13 – Properties of Amines and Amides - Moorpark College. Available at: [Link]

-

Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE. Available at: [Link]

-

General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - NIH. Available at: [Link]

-

Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem. Available at: [Link]

-

tert-Butyl 1,4-diazepane-1-carboxylate - ChemBK. Available at: [Link]

- Production method of 1,4-diazepane derivatives - Google Patents.

-

General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PubMed. Available at: [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

-

THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

-

1-butyl-1,4-diazepane (C9H20N2) - PubChemLite. Available at: [Link]

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI. Available at: [Link]

-

4-Butyl-1-tert-butyl-2-methyl-1,4-diazepane | C14H30N2 - PubChem. Available at: [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. Available at: [Link]

-

tert-Butyl 1,4-diazepane-1-carboxylate - Oakwood Chemical. Available at: [Link]

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available at: [Link]

-

1,4-Diazepine - Wikipedia. Available at: [Link]

-

1H-1,4-Benzodiazepine | C9H8N2 | CID 148431 - PubChem. Available at: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-Diazepine - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - 1-butyl-1,4-diazepane (C9H20N2) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. 1-BUTYL-1,4-DIAZEPANE | 3619-75-8 [amp.chemicalbook.com]

- 8. embibe.com [embibe.com]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. chemhaven.org [chemhaven.org]

- 11. chemimpex.com [chemimpex.com]

- 12. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectral Analysis of 1-Butyl-1,4-diazepane

Introduction: Unveiling the Molecular Architecture of 1-Butyl-1,4-diazepane

1-Butyl-1,4-diazepane is a saturated seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, with a butyl group attached to one of the nitrogen atoms. As a functionalized diamine, this molecule and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 1,4-diazepane core in various biologically active compounds. The precise characterization of its molecular structure is paramount for understanding its chemical properties, reactivity, and potential applications.

This in-depth technical guide provides a comprehensive analysis of the spectral data of 1-Butyl-1,4-diazepane, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this guide goes beyond a mere presentation of data. It delves into the causality behind experimental choices and provides a self-validating interpretation of the spectral information, ensuring a holistic and authoritative understanding of the molecule's structure.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for 1-Butyl-1,4-diazepane.

Figure 1: Structure and atom numbering of 1-Butyl-1,4-diazepane.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the 1-Butyl-1,4-diazepane structure.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, is employed for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Approximately 10-20 mg of 1-Butyl-1,4-diazepane is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's resonances.[2]

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

-

Temperature: 298 K.

-

Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans ensures proper relaxation of the protons.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used to encompass all expected proton signals.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is utilized to produce a spectrum where each unique carbon appears as a singlet. This simplifies the spectrum by removing C-H coupling.[3]

-

Temperature: 298 K.

-

Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[3]

-

Relaxation Delay: A 2-5 second relaxation delay is employed.

-

Spectral Width: A spectral width of approximately 220 ppm is used to cover the entire range of organic carbon chemical shifts.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1-Butyl-1,4-diazepane is expected to show distinct signals for the protons of the butyl group and the diazepane ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall molecular geometry.

Table 1: Predicted ¹H NMR Spectral Data for 1-Butyl-1,4-diazepane

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~2.7-2.9 | t, J ≈ 7.5 Hz | 2H | NH (broad) |

| b | ~2.6-2.8 | m | 4H | C2-H ₂, C7-H ₂ |

| c | ~2.5-2.7 | m | 4H | C3-H ₂, C5-H ₂ |

| d | ~2.3-2.5 | t, J ≈ 7.5 Hz | 2H | C1'-H ₂ |

| e | ~1.7-1.9 | m | 2H | C6-H ₂ |

| f | ~1.3-1.5 | m | 2H | C2'-H ₂ |

| g | ~1.2-1.4 | m | 2H | C3'-H ₂ |

| h | ~0.9 | t, J ≈ 7.3 Hz | 3H | C4'-H ₃ |

Interpretation of the ¹H NMR Spectrum:

-

Diazepane Ring Protons (Signals a, b, c, e): The protons on the carbons adjacent to the nitrogen atoms (C2, C3, C5, C7) are expected to be deshielded and appear in the range of δ 2.5-2.9 ppm.[4] The signal for the N-H proton (signal a) is typically broad due to quadrupole broadening and chemical exchange, and its chemical shift can be variable depending on concentration and solvent. The protons on C6, being further from the nitrogen atoms, would appear at a more upfield position (~1.7-1.9 ppm). The multiplets for the ring protons are often complex due to overlapping signals and second-order coupling effects.

-

Butyl Group Protons (Signals d, f, g, h): The protons on the carbon directly attached to the nitrogen (C1', signal d) are deshielded and resonate around δ 2.3-2.5 ppm as a triplet. The protons of the methyl group (C4', signal h) are the most shielded and appear as a characteristic triplet at approximately δ 0.9 ppm. The methylene protons in the middle of the butyl chain (C2' and C3', signals f and g) will appear as multiplets in the upfield region (δ 1.2-1.5 ppm).

Figure 2: Predicted ¹H NMR chemical shift regions for 1-Butyl-1,4-diazepane.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule. For 1-Butyl-1,4-diazepane, we expect to see 9 distinct signals, assuming the diazepane ring is conformationally mobile at room temperature, making C2/C7, and C3/C5 pairs chemically equivalent.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Butyl-1,4-diazepane

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~58-62 | C1' |

| 2 | ~54-58 | C2, C7 |

| 3 | ~48-52 | C3, C5 |

| 4 | ~29-33 | C6 |

| 5 | ~28-32 | C2' |

| 6 | ~20-24 | C3' |

| 7 | ~13-15 | C4' |

Interpretation of the ¹³C NMR Spectrum:

-

Diazepane Ring Carbons (Signals 2, 3, 4): The carbons directly bonded to nitrogen (C2, C7, C3, C5) are deshielded and appear in the δ 48-58 ppm range. The carbon further away from the nitrogens (C6) will be more shielded, appearing around δ 29-33 ppm.

-

Butyl Group Carbons (Signals 1, 5, 6, 7): The carbon of the butyl group attached to the nitrogen (C1') is expected around δ 58-62 ppm. The terminal methyl carbon (C4') will be the most upfield signal at approximately δ 13-15 ppm. The other two methylene carbons (C2' and C3') will have chemical shifts in the δ 20-32 ppm range.[5]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for acquiring the IR spectrum.

Sample Preparation (Neat Liquid):

-

As 1-Butyl-1,4-diazepane is a liquid at room temperature, the simplest method is to run a neat sample.[2]

-

A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[6]

-

The plates are pressed together to form a thin film of the liquid.

-

The "sandwich" of salt plates is then placed in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

A background spectrum of the empty salt plates is first recorded.

-

The sample spectrum is then acquired.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of 1-Butyl-1,4-diazepane will be characterized by absorptions corresponding to the N-H bond of the secondary amine, C-H bonds of the alkyl groups, and C-N bonds.

Table 3: Predicted IR Absorption Bands for 1-Butyl-1,4-diazepane

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration | Functional Group |

| ~3300-3250 | Weak-Medium, Broad | N-H Stretch | Secondary Amine |

| 2955-2850 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| ~1465 | Medium | C-H Bend | Alkane (CH₂) |

| ~1380 | Medium | C-H Bend | Alkane (CH₃) |

| 1250-1020 | Weak-Medium | C-N Stretch | Tertiary and Secondary Amine |

| ~910-665 | Medium, Broad | N-H Wag | Secondary Amine |

Interpretation of the IR Spectrum:

-

N-H Vibrations: The presence of a secondary amine is indicated by a weak to medium, somewhat broad absorption in the 3300-3250 cm⁻¹ region due to the N-H stretching vibration.[6] A broad absorption in the 910-665 cm⁻¹ range can be attributed to the N-H wagging vibration.[6]

-

C-H Vibrations: Strong absorptions in the 2955-2850 cm⁻¹ region are characteristic of C-H stretching vibrations of the sp³ hybridized carbons in the diazepane ring and the butyl group. Bending vibrations for CH₂ and CH₃ groups are expected around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.

-

C-N Vibrations: The C-N stretching vibrations for both the secondary and tertiary amine functionalities will appear as weak to medium intensity bands in the 1250-1020 cm⁻¹ region.[7] These can sometimes be difficult to definitively assign due to their presence in the fingerprint region where many other vibrations occur. The absence of strong peaks in the 1600-1800 cm⁻¹ region confirms the absence of carbonyl or C=N double bonds.

Figure 3: Key IR absorption regions for 1-Butyl-1,4-diazepane.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: Mass Spectrometry

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is a common setup for analyzing volatile compounds like 1-Butyl-1,4-diazepane.

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm) is suitable for separating the analyte.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless injection of a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Temperature Program: An initial oven temperature of ~80°C, held for 1-2 minutes, followed by a ramp to a final temperature of ~280°C at a rate of 10-20°C/min.

MS Parameters (Electron Ionization):

-

Ionization Energy: Standard 70 eV. This high energy ensures reproducible fragmentation patterns.

-

Mass Range: A scan range of m/z 40-400 is typically sufficient to observe the molecular ion and key fragments.

-

Ion Source Temperature: ~230°C.

-

Transfer Line Temperature: ~280°C.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of 1-Butyl-1,4-diazepane will exhibit a molecular ion peak and several characteristic fragment ions resulting from the cleavage of bonds within the molecule.

Molecular Ion:

-

The molecular formula of 1-Butyl-1,4-diazepane is C₉H₂₀N₂.

-

The molecular weight is 156.27 g/mol .

-

According to the Nitrogen Rule , a compound with an even number of nitrogen atoms will have an even nominal molecular weight. The molecular ion peak (M⁺˙) is therefore expected at m/z 156 .[8]

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 1-Butyl-1,4-diazepane

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 156 | [C₉H₂₀N₂]⁺˙ | Molecular Ion |

| 113 | [C₆H₁₃N₂]⁺ | α-cleavage: Loss of a propyl radical (•C₃H₇) from the butyl group |

| 99 | [C₅H₁₁N₂]⁺ | Ring cleavage and loss of C₄H₉ |

| 85 | [C₅H₁₁N]⁺ | α-cleavage at the secondary amine and subsequent fragmentation |

| 70 | [C₄H₈N]⁺ | Cleavage of the butyl group and a portion of the ring |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the diazepane ring |

Interpretation of the Fragmentation Pattern:

The primary fragmentation pathway for aliphatic amines is α-cleavage , which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[9] For 1-Butyl-1,4-diazepane, this can occur at several positions:

-

Cleavage of the Butyl Group: The most favorable α-cleavage is often the loss of the largest alkyl radical from the nitrogen atom. In this case, cleavage between C2' and C3' of the butyl group would result in the loss of a propyl radical (•C₃H₇, 43 Da), leading to a prominent fragment ion at m/z 113 . This is often the base peak in the spectrum of N-butylated cyclic amines.

-

Ring Cleavage: α-cleavage can also occur within the diazepane ring, leading to a variety of fragment ions. For example, cleavage of the C2-C3 bond or C6-C7 bond can initiate ring-opening fragmentation pathways, resulting in fragments at m/z 99, 85, 70, and 56.

Figure 4: Simplified fragmentation pathways for 1-Butyl-1,4-diazepane.

Conclusion: A Unified Structural Confirmation

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating confirmation of the structure of 1-Butyl-1,4-diazepane. The NMR spectra precisely map the carbon and proton skeleton, confirming the connectivity of the butyl group to the diazepane ring and the relative positions of all atoms. The IR spectrum corroborates the presence of the key functional groups, namely the secondary amine and the saturated alkyl chains, while confirming the absence of others. Finally, the mass spectrum provides the molecular weight and a predictable fragmentation pattern consistent with the proposed structure, particularly the characteristic α-cleavage of the N-butyl group. This multi-technique approach ensures an unambiguous structural elucidation, which is a critical foundation for any further research or development involving this compound.

References

-

Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry, 2011.[1]

-

Agilent Technologies. "Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production." Application Note, 2001.

-

LibreTexts. "Electron Ionization." Chemistry LibreTexts, 2022.

-

Smith, B. C. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." Spectroscopy, 2019.[7]

-

ChemSpider. "Structural analysis of amines." 2011.[4]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. "IR Spectroscopy of Liquids."[2]

-

Perinu, C., et al. "13C NMR experiments and methods used to investigate amine-CO2-H2O systems." Energy Procedia, 2013.[4]

-

Royal Society of Chemistry. "Preparing a sample for infrared spectroscopy." 2016.[10]

-

ResearchGate. "How to prepare IR samples?"[6]

-

University of Michigan. "IR: amines."[6]

-

JoVE. "Mass Spectrometry of Amines." Journal of Visualized Experiments, 2023.[9]

-

SpectraBase. "N-Butylpiperidine."[11]

-

PubChem. "1-Butylpiperidine." National Center for Biotechnology Information.[12]

-

NIST. "Piperidine, 1-butyl-." NIST Chemistry WebBook.[13]

-

Oregon State University. "1H NMR Spectra and Peak Assignment."[14]

-

An, T., et al. "A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry." Journal of Environmental Sciences, 2022.[7]

-

Human Metabolome Database. "1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301)."[15]

-

ChemicalBook. "Piperidine(110-89-4) 1H NMR spectrum."[16]

-

Kwan, E. E., and Huang, S. G. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." European Journal of Organic Chemistry, 2008.

-

LibreTexts. "Spectroscopy of Amines." Chemistry LibreTexts, 2024.[8]

-

ResearchGate. "2.1.2. Gas chromatography of amines as various derivatives."[17]

-

ACS Publications. "Nanopore Identification of Biogenic Amines and Its Applications in Food Freshness Evaluation." ACS Nano, 2026.[18]

-

JoVE. "Mass Spectrometry: Amine Fragmentation." Journal of Visualized Experiments, 2024.[19]

-

Wikipedia. "Fragmentation (mass spectrometry)."[20]

-

The Organic Chem Tutor. "Carbon-13 NMR Spectroscopy." YouTube, 2019.[5]

-

LibreTexts. "Characteristics of ¹³C NMR Spectroscopy." Chemistry LibreTexts, 2024.[3]

-

OSTI.GOV. "Advanced Mass Spectrometry Methods."[21]

-

SpectraBase. "1-Butyl-2-pyrrolidinone - Optional[1H NMR] - Spectrum."[22]

-

SpectraBase. "Pyrrolidine - Optional[1H NMR] - Spectrum."[23]

-

Chemistry Steps. "NMR Chemical Shift Values Table."[24]

Sources

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. youtube.com [youtube.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 1-Butylpiperidine | C9H19N | CID 78654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 16. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. scilit.com [scilit.com]

- 21. osti.gov [osti.gov]

- 22. spectrabase.com [spectrabase.com]

- 23. spectrabase.com [spectrabase.com]

- 24. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

A Methodological Guide to the Physicochemical Characterization of 1-Butyl-1,4-diazepane: Solubility and Stability Profiling

Abstract: The successful development of a novel chemical entity into a viable drug candidate hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability, as they directly influence bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive, methodology-focused framework for characterizing 1-Butyl-1,4-diazepane, a representative novel diazepine derivative. While specific experimental data for this compound is not publicly available, this document serves as an in-depth operational guide for researchers and drug development professionals. It outlines the requisite experimental protocols, explains the scientific rationale behind methodological choices, and details the interpretation of results in accordance with global regulatory standards.

Introduction: The Pivotal Role of Early-Stage Physicochemical Profiling

1-Butyl-1,4-diazepane belongs to the 1,4-diazepine class of heterocyclic compounds, a scaffold known for its diverse biological activities and presence in numerous therapeutic agents.[1] Before significant resources are invested in pharmacological and toxicological studies, a foundational understanding of the molecule's intrinsic properties is paramount. Poor aqueous solubility can severely limit oral absorption and bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradants.[2]

This guide presents a systematic approach to generating a robust solubility and stability profile for a novel compound like 1-Butyl-1,4-diazepane. The methodologies described are grounded in international regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[3][4][5][6]

Aqueous Solubility Assessment: Beyond a Single Number

Aqueous solubility is not a monolithic value but is highly dependent on the experimental conditions. It is a critical physical property that affects a drug's stability, bioavailability, and therapeutic effect.[7] Therefore, a comprehensive assessment involves determining both kinetic and thermodynamic solubility across a physiologically relevant pH range.

Causality of Method Selection: Kinetic vs. Thermodynamic Solubility

In early discovery, high-throughput screening of many compounds is necessary. For this, kinetic solubility assays are employed. These methods measure the concentration at which a compound, rapidly precipitated from a high-concentration organic stock solution (typically DMSO), remains in an aqueous buffer.[8][9] This mimics the conditions of many in vitro biological assays and provides a rapid assessment of a compound's propensity to precipitate.

However, for lead optimization and pre-formulation, thermodynamic solubility is the gold standard.[9][10] This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (typically 24-48 hours).[11] This value is crucial for predicting oral absorption and guiding formulation development.[10]

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[1][12]

Objective: To determine the equilibrium solubility of 1-Butyl-1,4-diazepane across a range of physiologically relevant pH values.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[13]

-

Compound Addition: Add an excess amount of solid 1-Butyl-1,4-diazepane to separate vials containing each buffer. The presence of undissolved solid throughout the experiment is essential.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and separate the undissolved solid using centrifugation (e.g., 14,000 rpm for 10 minutes) or filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved 1-Butyl-1,4-diazepane using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][14][15]

-

pH Verification: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.[1]

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

| Assay Type | Method | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | Shake-Flask | 1.2 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Shake-Flask | 4.5 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Shake-Flask | 6.8 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Shake-Flask | 7.4 | 25 | [Experimental Value] | [Calculated Value] |

Visualization of Solubility Workflow

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Stability Assessment: Ensuring Molecular Integrity

Stability testing is crucial for identifying degradation pathways, establishing a re-test period or shelf life, and defining appropriate storage conditions.[4] The cornerstone of early-stage stability assessment is the forced degradation study , also known as stress testing.

Causality of Method Selection: Forced Degradation Studies

Forced degradation studies intentionally expose the drug substance to conditions more severe than accelerated stability testing.[16][17] The purpose is multifold:

-

To Identify Degradation Pathways: Understanding how the molecule degrades (e.g., via hydrolysis, oxidation) is critical.[16]

-

To Elucidate Degradant Structures: Identifying the structure of major degradation products is a key regulatory requirement.

-

To Develop Stability-Indicating Methods: The primary goal is to generate relevant degradation products to prove that the chosen analytical method (typically HPLC) can separate these impurities from the parent compound and from each other.[16][18] This ensures the method is "stability-indicating."

These studies are mandated by ICH guidelines to demonstrate the specificity of analytical methods.[17]

Experimental Protocol: Forced Degradation

Objective: To investigate the intrinsic stability of 1-Butyl-1,4-diazepane under various stress conditions and to generate potential degradation products.

Methodology: A solution of 1-Butyl-1,4-diazepane (e.g., 1 mg/mL) is subjected to the following conditions. A control sample (unstressed) is analyzed concurrently. The goal is to achieve 5-20% degradation of the active substance.[19]

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[11]

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at an elevated temperature (e.g., 60°C) for a defined period.[11]

-

Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[11]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a stability chamber.[11]

-

Photolytic Degradation: Expose the solid drug substance to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours).[11]

Analysis: Following exposure, neutralize the acidic and basic samples. Dissolve all samples in an appropriate solvent and analyze them using a high-resolution, stability-indicating HPLC-UV/MS method.[15]

Data Presentation: Forced Degradation Summary

The results should be tabulated to clearly show the impact of each stress condition.

| Stress Condition | Parameters | % Assay of Parent | % Degradation | No. of Degradants | Mass Balance (%) |

| Control (Unstressed) | - | 100.0 | 0.0 | 0 | 100.0 |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | [Value] | [Value] | [Value] | [Value] |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | [Value] | [Value] | [Value] | [Value] |

| Oxidation | 3% H₂O₂, RT, 24h | [Value] | [Value] | [Value] | [Value] |

| Thermal (Solid) | 80°C, 48h | [Value] | [Value] | [Value] | [Value] |

| Photolytic (Solid) | ICH Q1B Light Source | [Value] | [Value] | [Value] | [Value] |

Mass balance is calculated as (% Assay of Parent + Sum of % Area of all Degradants) and should ideally be between 95-105%.

Visualization of Stability Workflow

Caption: Forced Degradation Study Workflow.

Conclusion and Forward Look

This guide outlines a foundational, methodology-driven approach for determining the aqueous solubility and intrinsic stability of 1-Butyl-1,4-diazepane. By systematically applying the described protocols for thermodynamic solubility and forced degradation, researchers can generate a robust data package. This information is indispensable for making informed decisions in the drug development process, from candidate selection and formulation design to the establishment of long-term stability protocols as defined by ICH Q1A guidelines.[4][20] The validation of the analytical procedures used in these studies must be conducted in accordance with regulatory guidance to ensure data integrity and reliability.[21][22][23][24]

References

-

Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

-

Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

-

Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

-

Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. U.S. Food and Drug Administration. [Link]

-

<1236> Solubility Measurements. USP-NF. [Link]

-

Analytical Procedures and Methods Validation For Drugs and Biologics - US FDA Final Guidance. Scribd. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Forced Degradation Studies Guide. Scribd. [Link]

-

THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. [Link]

-

USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Technical Note: Solubility Measurements. American Pharmaceutical Review. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

Analytical Techniques In Stability Testing. Separation Science. [Link]

-

DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. Acta Pharmaceutica. [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. Solubility Measurements | USP-NF [uspnf.com]

- 6. biorelevant.com [biorelevant.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. enamine.net [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. evotec.com [evotec.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. uspnf.com [uspnf.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]

- 22. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]

- 23. researchgate.net [researchgate.net]

- 24. scribd.com [scribd.com]

Unlocking Molecular Flexibility: A Technical Guide to the Theoretical Modeling of 1-Butyl-1,4-diazepane Conformation

Abstract

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount for predicting its biological activity and physicochemical properties. This technical guide provides an in-depth exploration of the theoretical modeling of 1-Butyl-1,4-diazepane's conformation. We delve into the causality behind experimental choices in computational chemistry, offering a self-validating framework for robust and reliable conformational analysis. This document serves as a practical handbook, detailing step-by-step methodologies from initial structure generation to the sophisticated analysis of the conformational landscape, grounded in authoritative scientific principles.

Introduction: The Significance of 1-Butyl-1,4-diazepane's Conformation

1-Butyl-1,4-diazepane is a fascinating molecule characterized by a flexible seven-membered diazepane ring and a rotatable butyl chain. Its conformational landscape—the collection of all its accessible three-dimensional shapes—is vast and complex. The specific arrangement of its atoms in space dictates its interactions with biological targets, such as receptors and enzymes, and influences properties like solubility and membrane permeability.[1][2] Therefore, a detailed understanding of its preferred conformations is a critical step in rational drug design and development.[3]

The 1,4-diazepane ring is known to adopt several low-energy conformations, primarily chair and twist-chair forms.[4][5] The interplay between the ring's puckering and the orientation of the N-butyl substituent creates a rich conformational space that necessitates the use of powerful computational methods for a thorough exploration.[6][7]

Theoretical Foundations for Conformational Modeling

To navigate the conformational space of 1-Butyl-1,4-diazepane, we employ a multi-tiered computational approach, leveraging the strengths of both Molecular Mechanics (MM) and Quantum Mechanics (QM) methods.

Molecular Mechanics (MM): A First Glimpse into the Conformational Landscape

Molecular Mechanics provides a computationally efficient method for exploring a large number of potential conformations.[6] Force fields, such as the General Amber Force Field (GAFF), are collections of parameters that describe the potential energy of a molecule as a function of its atomic coordinates.[1] While computationally inexpensive, the accuracy of MM methods is contingent on the quality of the force field parameterization for the specific molecule under investigation.[2] For novel molecules like 1-Butyl-1,4-diazepane, it is crucial to validate and potentially re-parameterize the force field to ensure reliable results.[1][8]

Density Functional Theory (DFT): Refining the Energetic Picture

For a more accurate assessment of the relative energies of the conformers identified through MM, we turn to Density Functional Theory (DFT).[9][10] DFT methods, such as the widely used B3LYP functional with a 6-31G(d) basis set, provide a good balance between computational cost and accuracy for organic molecules.[9] These calculations allow for a more precise determination of the electronic structure and, consequently, more reliable conformational energies.[11]

A Step-by-Step Protocol for Conformational Analysis

The following protocol outlines a robust and self-validating workflow for the theoretical modeling of 1-Butyl-1,4-diazepane's conformation.

Initial Structure Generation and Conformational Search

The first step involves generating an initial 3D structure of 1-Butyl-1,4-diazepane. This can be accomplished using molecular building software like GaussView.[12][13] Subsequently, a comprehensive conformational search is performed to identify a wide range of possible low-energy structures. This is typically done using a molecular mechanics force field due to the computational expense of QM methods.[7]

Experimental Protocol: Molecular Mechanics Conformational Search

-

Input: A 3D structure of 1-Butyl-1,4-diazepane.

-

Software: Utilize a conformational search program such as the GMMX add-on in GaussView or dedicated software like OMEGA or ConfGen.[3][5][14]

-

Force Field: Employ a suitable force field for flexible aliphatic amines, such as GAFF or MMFF94s.

-

Search Algorithm: A Monte Carlo or systematic search of torsional angles is performed to generate a diverse set of conformers.[4]

-

Energy Window: Initially, a wide energy window (e.g., 10-15 kcal/mol) is used to ensure a broad sampling of the conformational space.

-

Output: A collection of unique conformers with their corresponding MM energies.

DOT Script for Conformational Search Workflow

DFT Geometry Optimization and Frequency Calculations

The unique conformers obtained from the MM search are then subjected to geometry optimization and frequency calculations at a DFT level of theory.[9] This step refines the structures and provides accurate relative energies.

Experimental Protocol: DFT Calculations

-

Input: The set of unique conformers from the MM search.

-

Software: A quantum chemistry package such as Gaussian is recommended.[9][15]

-

Method: B3LYP functional.

-

Basis Set: 6-31G(d).

-

Job Type: Opt Freq (Optimization and Frequency calculation).

-

Validation: The frequency calculation is crucial for two reasons:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating accurate Gibbs free energies.[16]

-

Data Analysis and Interpretation

The calculated Gibbs free energies of all stable conformers are used to construct a conformational energy landscape.[17] This landscape provides a visual representation of the relative stabilities of different conformations and the energy barriers between them. The x and y axes of the landscape are typically defined by key dihedral angles that describe the major conformational changes in the molecule (e.g., ring puckering and butyl chain rotation).

The relative population of each conformer at a given temperature can be calculated using the Boltzmann distribution.[16][18][19] This analysis reveals which conformations are most likely to be present at equilibrium and therefore are most relevant for understanding the molecule's behavior. The Boltzmann population of a conformer is proportional to exp(-ΔG/RT), where ΔG is the relative Gibbs free energy of the conformer, R is the gas constant, and T is the temperature.[18]

Predicted Conformational Preferences of 1-Butyl-1,4-diazepane

Based on the known conformational behavior of 1,4-diazepane rings and N-alkyl chains, we can predict the likely low-energy conformers of 1-Butyl-1,4-diazepane. The diazepane ring is expected to predominantly adopt a twist-chair or a chair conformation. For the N-butyl substituent, the orientation around the N-C bond will likely favor an anti-periplanar arrangement to minimize steric hindrance, although gauche conformations will also be present in the conformational ensemble.[20]

The interplay between these preferences will lead to a set of low-energy conformers where the butyl group can be in either an axial or equatorial position relative to the diazepane ring. The precise energy ranking of these conformers can only be determined through the detailed computational protocol described above.

DOT Script for Predicted Conformational Equilibria

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained from the computational analysis.

| Conformer ID | Ring Conformation | Butyl Conformation | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | Twist-Chair | Anti (Equatorial) | 0.00 | 0.00 | 65.2 |

| 2 | Chair | Anti (Equatorial) | 0.85 | 0.92 | 20.1 |

| 3 | Twist-Chair | Gauche (Equatorial) | 1.50 | 1.65 | 7.5 |

| 4 | Twist-Chair | Anti (Axial) | 2.10 | 2.25 | 4.2 |

| ... | ... | ... | ... | ... | ... |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be obtained from the calculations described in the protocol.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to the theoretical modeling of 1-Butyl-1,4-diazepane's conformation. By combining efficient conformational searching with accurate DFT energy calculations, researchers can gain valuable insights into the molecule's three-dimensional structure and its potential biological activity. The presented workflow, with its emphasis on self-validation, provides a reliable framework for conformational analysis that can be adapted to other flexible molecules of interest in drug discovery and materials science.

Future work could involve validating the computational predictions against experimental data, such as NMR spectroscopic measurements, which can provide information about the conformational equilibrium in solution.[21][22] Furthermore, molecular dynamics simulations could be employed to explore the dynamic behavior of 1-Butyl-1,4-diazepane and the kinetics of conformational interconversion.

References

-

Advanced Tutorial: Energy Landscape determination. (n.d.). Cow-EM. Retrieved from [Link]

-

Conformational Searching. (n.d.). Rowan Scientific. Retrieved from [Link]

-

Example calculation of conformer populations using Boltzmann's distribution. (n.d.). ResearchGate. Retrieved from [Link]

-

Conformer Generation Software | Omega. (n.d.). OpenEye Scientific. Retrieved from [Link]

-

VConf. (n.d.). VeraChem LLC. Retrieved from [Link]

-

ConfGen. (n.d.). Schrödinger. Retrieved from [Link]

-

CHEM5302 Fall 2020: Peptide's Conformational Free Energy Landscape. (n.d.). Ron Levy Group. Retrieved from [Link]

-

Validation of computational results with experimental data. (n.d.). Fiveable. Retrieved from [Link]

-

Conformers. (n.d.). SCM. Retrieved from [Link]

-

Boltzmann Distribution (Example). (2020, June 25). YouTube. Retrieved from [Link]

- Computational design and experimental verification of a symmetric protein homodimer. (2012). PNAS, 109(19), 7301-7306.

-

How can I correctly apply a Boltzmann weighted average of multiple conformers? (2015, June 6). ResearchGate. Retrieved from [Link]

-

AUTOMATED FORCE FIELD PARAMETERIZATION FOR NON-POLARIZABLE AND POLARIZABLE ATOMIC MODELS BASED ON AB INITIO TARGET DATA. (2014). PMC. Retrieved from [Link]

-

Free Energy Landscapes. (n.d.). MD DaVis 0.4.1 documentation. Retrieved from [Link]

-

Computational design of conformation-biasing mutations to alter protein functions. (2025, June 2). PMC. Retrieved from [Link]

-

Tutorial 21 | Boltzmann Averaging of NMR of Conformers | Dr M A Hashmi. (2022, June 26). YouTube. Retrieved from [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. Retrieved from [Link]

-

Conformational Search and Computing Boltzmann-Average Properties. (2023, December 12). YouTube. Retrieved from [Link]

-

How to plot the free energy landscape of protein structure? (2021, February 5). Stack Overflow. Retrieved from [Link]

-

Development of a new force field for the family of primary aliphatic amines using the three steps systematic parameterization procedure. (2023, May 25). arXiv. Retrieved from [Link]

-

Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. (n.d.). ChemRxiv. Retrieved from [Link]

-

Conformational Energy Calculation using Newman Projections. (2020, December 20). YouTube. Retrieved from [Link]

-

How can I learn DFT calculations by using Gaussian 09 Software? (2016, August 8). ResearchGate. Retrieved from [Link]

-

Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi. (2022, October 22). YouTube. Retrieved from [Link]

-

Approach of Density Functional Theory to Molecules Using Gaussian. (n.d.). Research India Publications. Retrieved from [Link]

-

Creating and running a simple DFT calculation in GaussView / Gaussian. (2019, January 14). YouTube. Retrieved from [Link]

-

Development of a new force field for the family of primary aliphatic amines using the three steps systematic parameterization pr. (2023, May 26). arXiv. Retrieved from [Link]

-

(a) Low‐ and high‐energy conformations of the intermediate amine derived from hydrolysis of (R,R). (n.d.). ResearchGate. Retrieved from [Link]

-

Development of a new force field for the family of primary aliphatic amines using the three steps systematic parameterization procedure. (2023). Semantic Scholar. Retrieved from [Link]

- An efficient algorithm for searching low-energy conformers of cyclic and acyclic molecules. (1995). Journal of the Chemical Society, Perkin Transactions 2, (5), 913-922.

-

Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. (n.d.). Bernstein Group. Retrieved from [Link]

-

(PDF) An efficient algorithm for searching low-energy conformers of cyclic and acyclic molecules. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Newman Projection of Butane (and Gauche Conformation). (2020, May 29). Master Organic Chemistry. Retrieved from [Link]

-

Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry. (2025, August 5). ResearchGate. Retrieved from [Link]

Sources

- 1. AUTOMATED FORCE FIELD PARAMETERIZATION FOR NON-POLARIZABLE AND POLARIZABLE ATOMIC MODELS BASED ON AB INITIO TARGET DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [2305.15968] Development of a new force field for the family of primary aliphatic amines using the three steps systematic parameterization procedure [arxiv.org]

- 3. m.youtube.com [m.youtube.com]

- 4. verachem.com [verachem.com]

- 5. eyesopen.com [eyesopen.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

- 9. medium.com [medium.com]

- 10. ripublication.com [ripublication.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. schrodinger.com [schrodinger.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. md-davis.readthedocs.io [md-davis.readthedocs.io]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. fiveable.me [fiveable.me]

In Silico First: A Technical Guide to Accelerating the Discovery of 1-Butyl-1,4-diazepane Derivatives

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, anti-inflammatory, and antimicrobial effects[1][2]. The introduction of a 1-butyl group can modulate physicochemical properties such as lipophilicity, potentially influencing pharmacokinetic profiles and target engagement. This guide provides a comprehensive, technically-grounded workflow for the in silico screening of novel 1-Butyl-1,4-diazepane derivatives. We move beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating computational pipeline. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to prioritize synthetic efforts and accelerate the hit-to-lead process.

Introduction: The Rationale for a Computational Approach

Traditional drug discovery is a resource-intensive process, with high attrition rates for compounds advancing to clinical trials[3]. Computational methods, collectively known as in silico screening, have become indispensable for de-risking and accelerating early-stage discovery[4][5]. By modeling interactions between virtual compounds and biological targets, we can rapidly assess large chemical libraries, prioritize candidates with the highest probability of success, and gain deep mechanistic insights before a single physical compound is synthesized.

The 1,4-diazepane core has been successfully explored for various targets, including sigma receptors and the GABAA receptor's benzodiazepine binding site[6][7][8]. This structural precedent makes its derivatives, such as the 1-Butyl-1,4-diazepane series, prime candidates for a focused, structure-based drug design campaign. This guide will use the Sigma-1 receptor (σ1R) as an exemplary target, given its role in neurodegenerative disorders and the known activity of other diazepane-containing ligands[7][9]. The σ1R is an endoplasmic reticulum chaperone protein that modulates intracellular Ca²+ signaling and is a validated target for conditions like Alzheimer's disease and neuropathic pain[10].

This workflow is designed as a cascading filter, starting with a broad virtual library and progressively narrowing the field to a handful of high-confidence candidates for synthesis and in vitro validation.

Caption: High-level overview of the in silico screening cascade.

Foundational Stage: Target and Ligand Library Preparation

The success of any virtual screening campaign hinges on the quality of the input structures. This phase involves preparing a high-fidelity model of the biological target and generating a chemically diverse, synthetically feasible library of ligands.

Target Identification and Preparation

Causality: The choice of target dictates the entire project's direction. As noted, we have selected the human Sigma-1 receptor (σ1R). An accurate 3D structure is paramount for structure-based methods like molecular docking.

Protocol: Preparing the σ1R for Docking

-

Structure Retrieval: Download the crystal structure of the human σ1R from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5HK1, which is co-crystallized with the ligand PD144418[11].

-

Initial Cleaning: Use a molecular visualization tool such as UCSF Chimera or PyMOL to inspect the structure. Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. This step prevents interference during the docking simulation.

-

Protonation and Repair: The crystal structure lacks hydrogen atoms. Use a dedicated tool like AutoDock Tools or the PDB2PQR server to add hydrogens appropriate for a physiological pH (typically 7.4). This step is critical as hydrogen bonds are key drivers of protein-ligand interactions. The software will also check for and repair any missing side chains or atoms.

-

File Format Conversion: The final prepared receptor structure must be converted to the PDBQT format for use with AutoDock Vina[12]. This format includes partial atomic charges (typically Gasteiger charges) and atom type definitions, which are essential for the scoring function.

Virtual Library Generation of 1-Butyl-1,4-diazepane Derivatives

Causality: The goal is to explore the chemical space around the core scaffold. A virtual combinatorial library allows for the rapid generation of thousands of potential derivatives from a set of defined building blocks, mimicking real-world synthetic reactions[4][13].

Protocol: Building the Virtual Library

-

Scaffold Definition: The core scaffold is 1-Butyl-1,4-diazepane. This structure will be the constant part of our library.

-

Reaction Site Selection: Identify synthetically accessible points on the scaffold for modification. The most straightforward position is the secondary amine at position 4. We will define a virtual acylation reaction at this position.

-

Building Block Acquisition: Source a diverse set of virtual building blocks (in SMILES or SDF format) representing commercially available carboxylic acids. These can be obtained from vendor databases like Enamine or ZINC. For this example, we will select 100 diverse acyl chlorides.

-

Library Enumeration: Use a cheminformatics toolkit like RDKit to perform the virtual reaction. A Python script can be written to iterate through the list of acyl chlorides, "react" each one with the N-4 position of the 1-Butyl-1,4-diazepane scaffold, and generate the resulting product molecule.

-

Ligand Preparation: Each generated molecule must be prepared for docking:

-

Generate a 3D conformation.

-

Assign appropriate protonation states at physiological pH.

-

Minimize the energy of the 3D structure using a force field like MMFF94.

-

Convert the final structures to the PDBQT format, which includes assigning partial charges and defining rotatable bonds.

-

Caption: Workflow for virtual library generation.

High-Throughput Virtual Screening (HTVS)

With a prepared target and ligand library, the primary screening phase can begin. Molecular docking is the workhorse of HTVS, predicting the preferred binding orientation and affinity of each ligand to the target protein[14].

Causality: Docking algorithms systematically search for the most energetically favorable binding pose of a flexible ligand within a rigid (or semi-flexible) receptor binding site. The scoring function provides a numerical estimate of binding affinity (e.g., in kcal/mol), allowing for the ranking of all compounds in the library. We will use AutoDock Vina due to its speed, accuracy, and widespread adoption[14].

Protocol: Molecular Docking with AutoDock Vina

-

Binding Site Definition (Grid Box): The search space for the docking algorithm must be defined. For the σ1R (PDB: 5HK1), the binding site is the pocket occupied by the co-crystallized ligand. The grid box should be centered on this site and be large enough to accommodate the 1-Butyl-1,4-diazepane derivatives and allow for rotational and translational freedom. A typical size would be 22.5 x 22.5 x 22.5 Å.

-

Configuration File: Create a configuration file (conf.txt) for Vina. This file specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, the size of the box, and the exhaustiveness parameter (a measure of computational effort; a value of 8 is a good starting point).

-

Execution: Run the docking simulation for each ligand in the library against the prepared σ1R structure using a command-line script. This process is highly parallelizable and can be run on a multi-core workstation or a high-performance computing cluster.

-

Results Parsing and Analysis: The primary output for each ligand is a PDBQT file containing the predicted binding poses (typically up to 9) and their corresponding affinity scores. The log file also contains these scores. A script can be used to parse all log files, extract the best score for each compound, and rank the entire library.

-

Hit Selection: Select the top-scoring compounds (e.g., the top 5-10%) for further analysis. A typical threshold for an initial hit might be a binding affinity of < -7.0 kcal/mol. It is also crucial to visually inspect the binding poses of the top hits to ensure they form plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket.

Post-Screening Analysis: Filtering for Drug-Like Properties

A high docking score does not guarantee a successful drug. The compound must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early in silico ADMET prediction helps eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity[3][15][16].

Causality: Many promising compounds fail because they are poorly absorbed, rapidly metabolized, or toxic[15]. By filtering based on predicted ADMET properties, we enrich our hit list with compounds that have a better chance of becoming viable drugs. We will use the freely accessible SwissADME web tool for this analysis[17][18].

Protocol: ADMET and Physicochemical Filtering

-

Input Preparation: Take the SMILES strings of the top-scoring hits from the docking phase.

-

SwissADME Analysis: Paste the list of SMILES into the SwissADME web server and run the prediction. The tool calculates dozens of descriptors.

-

Data Evaluation: Analyze the output, focusing on key parameters. The results can be summarized in a table for easy comparison. We will apply the following filters:

-

Lipinski's Rule of Five: A set of rules of thumb to evaluate drug-likeness and the likelihood of oral bioavailability. We will flag any compound with more than one violation.

-

Gastrointestinal (GI) Absorption: Predicted to be "High".

-

Blood-Brain Barrier (BBB) Permeation: "Yes", as σ1R is a CNS target.

-

CYP450 Inhibition: No inhibition of major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), as this can lead to drug-drug interactions[19].

-

PAINS (Pan-Assay Interference Compounds) Alert: Zero alerts. PAINS are substructures known to cause false positives in high-throughput screens.

-

Synthetic Accessibility Score: A score below 5 indicates the compound is relatively easy to synthesize.

-

Table 1: Example Data from Virtual Screening and ADMET Filtering

| Compound ID | Docking Score (kcal/mol) | H-Bonds (Residues) | Lipinski Violations | GI Absorption | BBB Permeant | CYP Inhibitor (Any) | PAINS Alert |

| BDA-001 | -9.2 | TYR103, GLU172 | 0 | High | Yes | No | 0 |

| BDA-002 | -8.8 | GLU172 | 0 | High | Yes | Yes (2C9) | 0 |

| BDA-003 | -8.5 | TYR103 | 1 | High | No | No | 0 |

| BDA-004 | -8.3 | TRP89 | 0 | High | Yes | No | 0 |

| BDA-005 | -7.1 | - | 2 | Low | No | No | 1 |

| Control (PD144418) | -9.5 | TYR103, GLU172 | 0 | High | Yes | No | 0 |

Based on this filtering, BDA-001 and BDA-004 would be prioritized for the next stage.

Advanced Validation: Molecular Dynamics (MD) Simulation

Molecular docking treats the protein receptor as largely rigid and provides a static snapshot of the binding event. Molecular Dynamics (MD) simulations offer a more realistic view by modeling the dynamic behavior of the protein-ligand complex in a simulated physiological environment over time[20][21].

Causality: MD simulations can validate the stability of the docked pose. If a ligand is truly a good binder, its predicted pose should remain stable within the binding pocket throughout the simulation. MD also allows for the calculation of binding free energies, providing a more rigorous estimate of binding affinity than docking scores alone[22][23].

Protocol: GROMACS MD Simulation Setup

-

System Preparation:

-

Select the highest-priority candidate(s) from the ADMET filtering stage (e.g., BDA-001).

-

Use the predicted binding pose from docking as the starting structure.

-

Generate a topology and parameter file for the ligand using a tool like the CGenFF server, which is compatible with the CHARMM force field[21].

-

-

Solvation and Ionization:

-

Place the protein-ligand complex in the center of a periodic box of appropriate dimensions (e.g., a cubic box with a 1.0 nm buffer distance).

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

-

-

Simulation Protocol:

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system.

-

NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Equilibration: Switch to an NPT ensemble, maintaining constant pressure (1 bar) and temperature. This allows the system density to relax to the correct value. The position restraints are typically maintained.

-

Production Run: Remove the position restraints and run the production MD simulation for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable RMSD for the ligand indicates a stable binding pose.

-